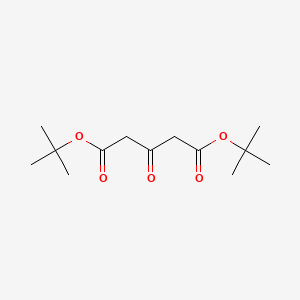

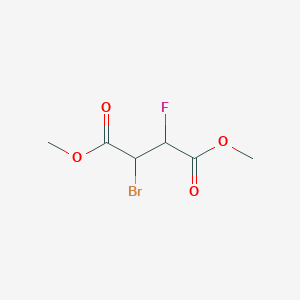

![molecular formula C15H14N4OS B1596707 4-甲基-2-[3-(1H-吡咯-1-基)苯基]-1,3-噻唑-5-碳酰肼 CAS No. 262589-42-4](/img/structure/B1596707.png)

4-甲基-2-[3-(1H-吡咯-1-基)苯基]-1,3-噻唑-5-碳酰肼

描述

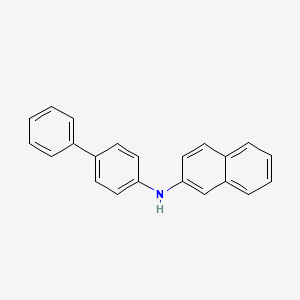

The compound “4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a phenyl ring, a thiazole ring, and a carbohydrazide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups . The pyrrole, phenyl, and thiazole rings are all aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the pyrrole ring is known to undergo reactions such as halogenation, acylation, and alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .科学研究应用

抗菌活性

噻唑碳酰肼骨架以其抗菌特性而闻名。该化合物,具有吡咯-1-基和噻唑基团,可能通过靶向必需酶或干扰细胞壁合成来抑制细菌生长。 研究可以探索其对多种病原菌的功效,特别是那些对现有抗生素产生耐药性的菌株 .

抗结核潜力

鉴于对新型抗结核药物的迫切需求,该化合物的结构表明它可能对结核分枝杆菌有效。 其潜在机制可能涉及抑制分枝菌酸的合成,这对细菌的细胞壁完整性至关重要 .

抗真菌应用

真菌感染由于治疗选择有限而构成重大挑战。 可以研究该化合物的分子框架,以了解其破坏真菌细胞膜完整性或抑制麦角固醇生物合成途径中关键酶的能力 .

抗癌特性

该化合物结构中存在吡咯-1-基部分表明存在抗癌活性的可能性。可以对其诱导癌细胞凋亡或作为潜在的致癌信号通路抑制剂的能力进行研究。 可以测试该化合物对各种癌细胞系的功效,以确定其活性谱 .

抗氧化作用

氧化应激与许多疾病有关,抗氧化剂对于减轻这些影响至关重要。 可以评估该化合物的自由基清除能力,可能有助于预防氧化应激相关疾病 .

抗炎应用

炎症是许多疾病的常见途径。该化合物的结构特征表明它可能通过抑制促炎细胞因子或调节免疫反应来发挥抗炎作用。 这可能对慢性炎症性疾病特别有益 .

抗病毒活性

对新型抗病毒药物的探索一直在进行,尤其是在出现新的病毒威胁的情况下。可以探索该化合物的独特结构,以了解其潜在的抑制病毒进入或宿主细胞复制的能力。 研究可以集中在缺乏有效治疗方法或疫苗的病毒上 .

神经保护潜力

神经退行性疾病越来越令人担忧,因此需要具有神经保护特性的化合物。 可以评估该化合物保护神经元免受毒性损伤的能力,这可能是通过调节神经营养因子或抗凋亡途径来实现的 .

作用机制

Target of Action

The primary targets of 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the bacterial cell’s metabolic processes .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway by inhibiting the Enoyl ACP Reductase enzyme . It also impacts the folate metabolism pathway by inhibiting the DHFR enzyme . The inhibition of these pathways disrupts bacterial growth and proliferation .

Pharmacokinetics

The compound’s pronounced docking properties and biological activity suggest potential bioavailability .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation. The majority of the synthesized molecules exhibited appreciable action against DHFR and Enoyl ACP Reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

属性

IUPAC Name |

4-methyl-2-(3-pyrrol-1-ylphenyl)-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-10-13(14(20)18-16)21-15(17-10)11-5-4-6-12(9-11)19-7-2-3-8-19/h2-9H,16H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZXMTZEJLKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)N3C=CC=C3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372516 | |

| Record name | 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262589-42-4 | |

| Record name | 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

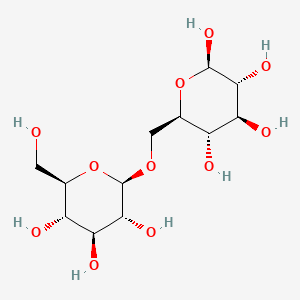

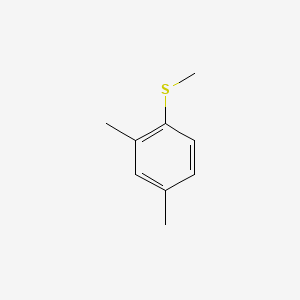

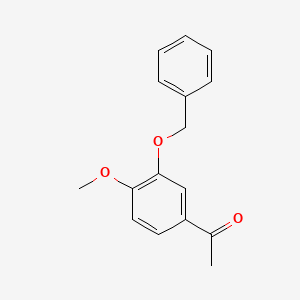

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

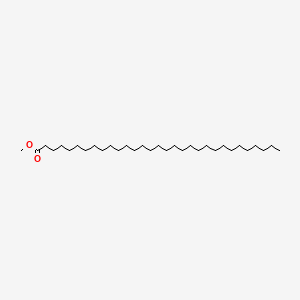

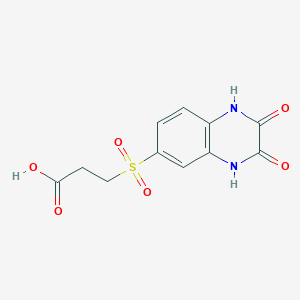

![6-Hydroxybenz[cd]indol-2(1H)-one](/img/structure/B1596639.png)

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)